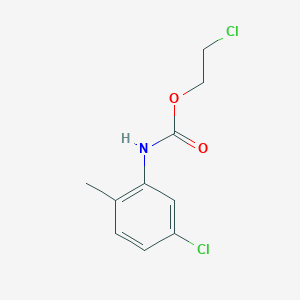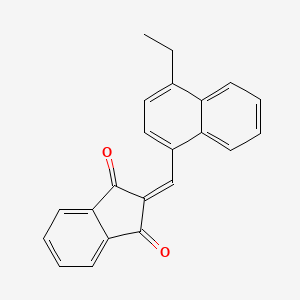
2-((4-Ethylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Ethylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an ethyl group attached to the naphthalene ring and a methylene bridge connecting the naphthalene and indene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione typically involves the condensation of 4-ethylnaphthaldehyde with indene-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the naphthalene and indene rings. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
化学反応の分析
Types of Reactions
2-((4-Ethylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce dihydro derivatives
科学的研究の応用
2-((4-Ethylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial, antioxidant, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
作用機序
The mechanism of action of 2-((4-Ethylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione depends on its specific application and target. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and may include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.
類似化合物との比較
Similar Compounds
4-Ethylnaphthalen-1-yl derivatives: Compounds with similar naphthalene structures but different substituents.
Indene-1,3-dione derivatives: Compounds with similar indene structures but different substituents.
Uniqueness
2-((4-Ethylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione is unique due to the specific combination of the naphthalene and indene moieties connected by a methylene bridge. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
特性
CAS番号 |
27533-99-9 |
|---|---|
分子式 |
C22H16O2 |
分子量 |
312.4 g/mol |
IUPAC名 |
2-[(4-ethylnaphthalen-1-yl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C22H16O2/c1-2-14-11-12-15(17-8-4-3-7-16(14)17)13-20-21(23)18-9-5-6-10-19(18)22(20)24/h3-13H,2H2,1H3 |
InChIキー |
YEJHUGMDDBUQHF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C2=CC=CC=C12)C=C3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



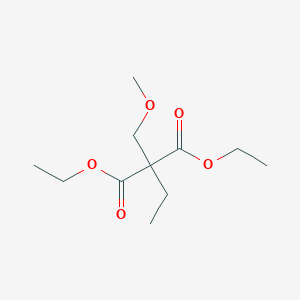
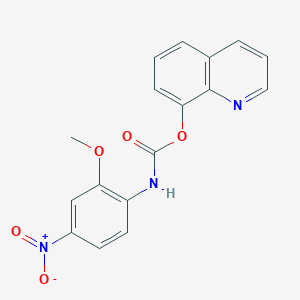
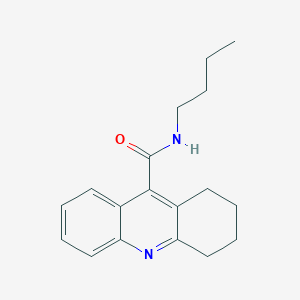
![4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline](/img/structure/B11958372.png)
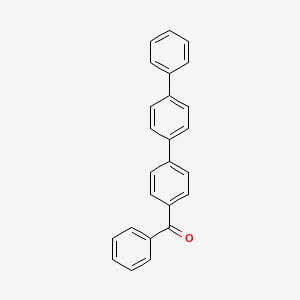
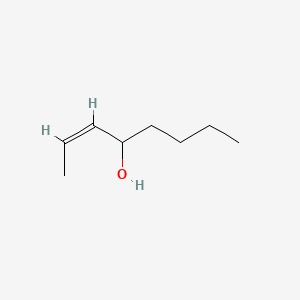


![1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]-](/img/structure/B11958406.png)



